Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate
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Overview
Description
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate is an organic compound with the molecular formula C13H20O5 and a molecular weight of 256.29 g/mol . This compound is a derivative of pentenoate and is characterized by the presence of an ethoxycarbonyl group attached to an allyl ether moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate typically involves the reaction of ethyl 2-bromo-4-pentenoate with sodium ethoxide in ethanol, followed by the addition of ethyl 2-(ethoxycarbonyl)allyl ether . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-acetylpent-4-enoate: This compound has a similar structure but with an acetyl group instead of an ethoxycarbonyl group.
Ethyl 2-(prop-2-en-1-yl)acetoacetate: This compound has a prop-2-en-1-yl group attached to the acetoacetate moiety.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Biological Activity
Ethyl 2-((2-(ethoxycarbonyl)allyl)oxy)pent-4-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethyl ester functional group and an allylic ether moiety, which contribute to its reactivity and biological activity. The structural formula can be represented as:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of related compounds against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A recent investigation assessed the antitumor efficacy of related compounds in vitro using human cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations (e.g., <10 µM for some derivatives).
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | PC3 (Prostate) | 5.0 |
Compound B | MCF7 (Breast) | 4.5 |
This compound | A549 (Lung) | 6.0 |
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction: The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: It has been shown to cause G1 phase arrest in certain cancer cell lines, thereby inhibiting proliferation.
- Inhibition of Metastasis: Some studies suggest that it may reduce the migratory capabilities of cancer cells by affecting cytoskeletal dynamics.
Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis Studies: Various synthetic routes have been explored to enhance yield and purity, employing methodologies such as epoxidation and esterification.
- In Vivo Studies: Animal models have been used to evaluate the anticancer potential, with promising results indicating tumor growth inhibition without significant toxicity.
Example Study:
A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant tumor growth inhibition in xenograft models, with minimal side effects observed compared to control groups .
Properties
Molecular Formula |
C13H20O5 |
---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxycarbonylprop-2-enoxy)pent-4-enoate |
InChI |
InChI=1S/C13H20O5/c1-5-8-11(13(15)17-7-3)18-9-10(4)12(14)16-6-2/h5,11H,1,4,6-9H2,2-3H3 |
InChI Key |
FSAACJJFBMVJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)OCC(=C)C(=O)OCC |
Origin of Product |
United States |
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